Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3. It is a derivative of propanoic acid, featuring an amino group and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate
- Ethyl 3-amino-3-(4-isopropylphenyl)propanoate
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications .
Biological Activity
Ethyl 3-amino-3-(4-hydroxyphenyl)propanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a propanoate backbone with an ethyl ester group, an amino group, and a hydroxyl group on the aromatic ring. This structure allows for various interactions with biological macromolecules, enhancing its potential biological activity.
Chemical Formula and Molecular Weight
Property | Value |
---|---|
Chemical Formula | C12H15N1O3 |
Molecular Weight | 209.24 g/mol |
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins. The compound is being investigated for several therapeutic effects:
- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Preliminary studies indicate that it may effectively scavenge free radicals, contributing to its protective effects against cellular damage .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Research indicates that derivatives of this compound can reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives have demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
- Antioxidant Activity : A study assessed the antioxidant properties of several derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. The most promising candidate exhibited potent antioxidant activity in DPPH radical scavenging assays, highlighting the role of the hydroxyl group in enhancing antioxidant capacity .
- Anticancer Activity : In vitro studies demonstrated that certain derivatives significantly reduced A549 cell viability by 50%, indicating their potential as anticancer agents. These compounds also showed favorable cytotoxicity towards noncancerous Vero cells, suggesting a selective action against cancer cells .
- Antimicrobial Activity : this compound derivatives were evaluated for their antimicrobial properties against multidrug-resistant pathogens. Some derivatives exhibited substantial activity against ESKAPE pathogens and drug-resistant Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL .
Table of Biological Activities
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3 |
InChI Key |
ZOXRAHKFGDRAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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